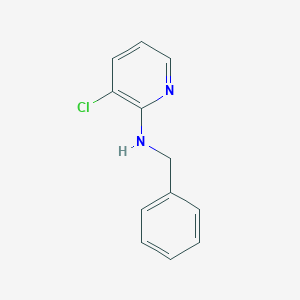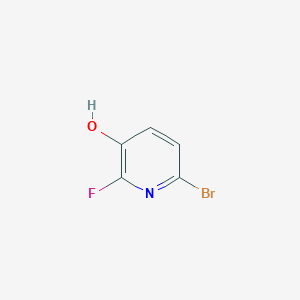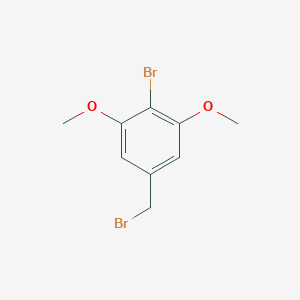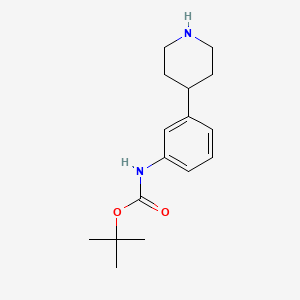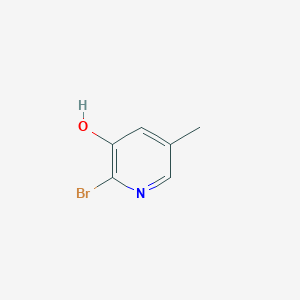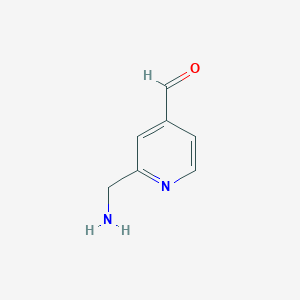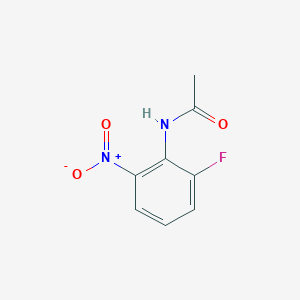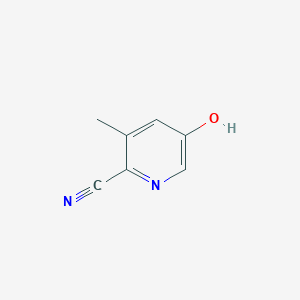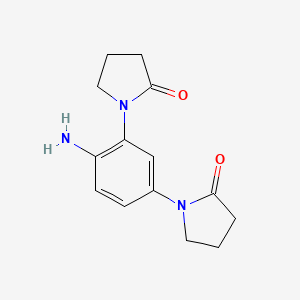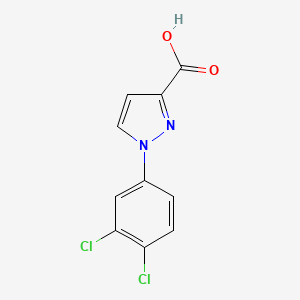
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
概要
説明
“1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 138907-86-5 . It is a powder in physical form .
Chemical Reactions Analysis
As mentioned earlier, the Suzuki–Miyaura (SM) cross-coupling reaction could potentially be used in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It is stored at room temperature .科学的研究の応用
Synthesis and Characterization
- Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized with high regioselectivity using ultrasound irradiation, demonstrating a significant reduction in reaction times (Machado et al., 2011).
- Crystallographic Study : The crystallographic analysis of similar compounds, like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, provided unambiguous structure determination, highlighting the importance of X-ray analysis in identifying regioisomers (Kumarasinghe et al., 2009).
Functionalization and Derivative Formation
- Formation of Carboxamides and Imidazo Derivatives : Studies show that 1H-pyrazole-3-carboxylic acids can be converted into carboxamides and imidazo[4,5-b]pyridine derivatives through various reactions, indicating potential for creating diverse chemical structures (Yıldırım et al., 2005).
- NLO Materials Synthesis : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their potential as non-linear optical (NLO) materials, indicating applications in optical devices and materials science (Chandrakantha et al., 2013).
Chemical and Biological Activities
- Antibacterial Properties : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown antibacterial activities against Gram-positive and Gram-negative bacteria, suggesting potential pharmaceutical applications (Bildirici et al., 2007).
- Catalytic Applications : Copper(II) complexes derived from pyrazole derivatives have been utilized in the selective oxidation of alcohols, offering an eco-friendly catalytic system for chemical synthesis (Maurya & Haldar, 2020).
Material Science
- Optoelectronic Applications : Oligo-pyrazole-based thin films synthesized from pyrazole-3,4-dicarboxylic acid derivatives exhibit significant optical properties, suggesting applications in optoelectronics and material science (Cetin et al., 2018).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to target various enzymes and proteins involved in critical biological processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and inhibiting their function .
Biochemical Pathways
Compounds with similar structures have been known to interfere with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding interactions that can lead to enzyme inhibition or activation, depending on the specific context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cell cycle in certain cell types, potentially leading to altered cell proliferation and differentiation . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and altered metabolic function . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of key metabolites . Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within the cytoplasm or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . The specific localization of this compound within cells can significantly impact its biochemical and physiological effects.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPGYAIOLVRCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the interaction between 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives and RPA70N?
A1: The provided research articles focus on characterizing the binding of various this compound derivatives to RPA70N, a crucial domain of the human Replication Protein A (RPA). RPA is a vital protein involved in DNA replication, repair, and recombination processes. [, , ] Disrupting or modulating RPA's function, particularly its interaction with DNA, holds potential for developing novel cancer therapies. [, , ] Therefore, understanding how these compounds interact with RPA70N at a structural level offers valuable insights into potential mechanisms for modulating RPA activity and its implications for future drug development.
Q2: How do the structural variations within the this compound derivatives affect their binding to RPA70N?
A2: The research highlights the impact of subtle structural modifications on the binding affinity and interactions of these derivatives with RPA70N. For example, one study examines a derivative with a 5-carboxyfuran-2-yl group linked via a thioxo-dihydroisoquinoline moiety, while another investigates a derivative containing a 5-carboxyfuran-2-yl group connected through an acetamidomethylphenyl linker. [, , ] These variations likely influence the binding pose, interaction strength, and potentially the downstream effects on RPA70N function. Further investigations are required to fully elucidate the structure-activity relationship and optimize these compounds for desired biological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)
